m-PEG1000-CH2COOH

Beschreibung

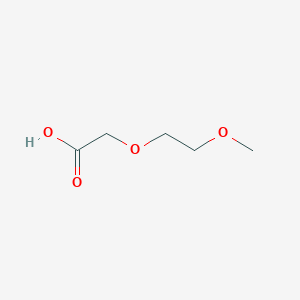

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-8-2-3-9-4-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLLODNOQBVIMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67665-18-3 | |

| Record name | Polyethylene glycol carboxymethyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67665-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90166841 | |

| Record name | (2-Methoxyethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-56-9 | |

| Record name | (2-Methoxyethoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyethoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16024-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methoxyethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the structure of m-PEG1000-CH2COOH

An In-depth Technical Guide to the Structure of m-PEG1000-CH2COOH

Introduction

Methoxy-polyethylene glycol-carboxymethyl acid with an average molecular weight of 1000 g/mol , abbreviated as this compound, is a heterobifunctional polymer derivative. It belongs to the class of polyethylene (B3416737) glycol (PEG) compounds that are widely utilized in biomedical and pharmaceutical research. This guide provides a detailed elucidation of its molecular structure for researchers, scientists, and drug development professionals.

Molecular Components

The structure of this compound is composed of three primary components: a terminal methoxy (B1213986) group, a polyethylene glycol 1000 backbone, and a terminal carboxymethyl group.

Methoxy Group (m-)

The "m" in this compound signifies a methoxy group (-OCH₃) that caps (B75204) one end of the polyethylene glycol chain. This modification replaces one of the terminal hydroxyl groups of a standard PEG molecule. The methoxy capping renders this terminus chemically inert, enhancing the stability of the molecule by preventing unwanted reactions and dimerization.[][2]

Polyethylene Glycol 1000 (PEG1000) Backbone

The core of the molecule is a polyethylene glycol chain with an average molecular weight of approximately 1000 g/mol .[2] PEG is a polymer of repeating ethylene (B1197577) oxide units, and its general formula is H(OCH₂CH₂)nOH.[3][4][5][6] For PEG1000, the average number of repeating oxyethylene units (n) is approximately 22.[3] This polymer backbone is known for its hydrophilicity, biocompatibility, and low immunogenicity.[]

Carboxymethyl Group (-CH₂COOH)

The other terminus of the PEG chain is functionalized with a carboxymethyl group, which is a type of carboxylic acid. This functional group provides a reactive site for conjugation with other molecules, such as proteins, peptides, or small molecule drugs, that contain primary amine or hydroxyl groups.[7][8] This reaction typically forms a stable amide or a less stable ester linkage, respectively.[8]

Overall Molecular Structure

The complete structure of this compound can be represented as a linear polymer chain. At one end, there is an unreactive methoxy group, and at the other end, there is a reactive carboxylic acid group, separated by the PEG1000 polymer backbone. The general chemical structure is CH₃O-(CH₂CH₂O)n-CH₂COOH, where 'n' is approximately 22.

Physicochemical Data Summary

| Property | Value | Reference |

| Average Molecular Weight | ~1000 g/mol | [2][3] |

| General Formula | CH₃O(C₂H₄O)nCH₂COOH | [8] |

| Average Number of Repeating Oxyethylene Units (n) | ~22 | [3] |

| Appearance | White/off-white solid, semi-solid, or liquid (depending on molecular weight) | [8] |

| Solubility | Soluble in water and many organic solvents | [3][8] |

| Reactive Group | Carboxylic Acid (-COOH) | [8] |

Experimental Protocols

General Protocol for Amine Conjugation (Amide Bond Formation)

This protocol outlines a general procedure for conjugating this compound to a primary amine-containing molecule using carbodiimide (B86325) chemistry.

Materials:

-

This compound

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

-

Quenching solution (e.g., hydroxylamine)

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Dissolve this compound and NHS in the reaction buffer.

-

Add EDC to the solution to activate the carboxylic acid group of the PEG. Allow the reaction to proceed for 15-30 minutes at room temperature.

-

Add the amine-containing molecule to the activated PEG solution.

-

Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.

-

Quench the reaction by adding the quenching solution.

-

Purify the resulting PEG-conjugate using an appropriate purification system to remove unreacted reagents.

Visualizations

Structural Diagram of this compound

Amine Conjugation Workflow

References

- 2. PEG-1000 (Polyethylene Glycol 1000) | Cas 25322-68-3 – 4MedChem BV [4medchem.com]

- 3. PEG 1000 - Ataman Kimya [atamanchemicals.com]

- 4. kimyagaran.com [kimyagaran.com]

- 5. scbt.com [scbt.com]

- 6. Polyethylene glycol - Wikipedia [en.wikipedia.org]

- 7. polysciences.com [polysciences.com]

- 8. nanocs.net [nanocs.net]

An In-Depth Technical Guide to the Synthesis and Purification of Methoxy-PEG1000-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)1000-carboxylic acid (mPEG1000-COOH). This heterobifunctional PEG derivative is a critical component in bioconjugation, drug delivery, and surface functionalization, serving as a linker to covalently attach the hydrophilic PEG polymer to various substrates.[1][2] This guide details established synthesis protocols, purification methodologies, and presents the information in a structured format for practical application in a laboratory setting.

Synthesis of Methoxy-PEG1000-Carboxylic Acid

The conversion of the terminal hydroxyl group of methoxy-poly(ethylene glycol) (mPEG-OH) to a carboxylic acid is typically achieved through oxidation. Several methods exist, with varying degrees of efficiency, safety, and scalability.[3][4] This guide focuses on two prominent methods: TEMPO-mediated oxidation and Jones oxidation.

TEMPO-Mediated Oxidation

2,2,6,6-Tetrachloro-1-piperidinyloxy (TEMPO) is a stable radical that, in the presence of a co-oxidant, selectively oxidizes primary alcohols to aldehydes or carboxylic acids under mild conditions.[5][6][7] This method is advantageous due to its high selectivity, which minimizes the risk of ether bond cleavage within the PEG chain.[5]

Experimental Protocol: TEMPO-Mediated Oxidation

This protocol is adapted from established procedures for various mPEG molecular weights.[3][5]

-

Dissolution: Dissolve 10 g of mPEG1000-OH (10 mmol) in 100 mL of deionized water in a beaker equipped with a magnetic stirrer.

-

Catalyst Addition: To the solution, add 0.0156 g of TEMPO (0.1 mmol) and 0.119 g of potassium bromide (1 mmol). Stir the mixture at room temperature until all components are dissolved.

-

Cooling: Place the beaker in an ice-water bath to cool the solution to approximately 0-5 °C.

-

Oxidant Addition: Slowly add a pre-cooled aqueous solution of sodium hypochlorite (B82951) (NaOCl) (e.g., 8% solution, approximately 40 mL, adjusted to pH 10 with 4N HCl) to the reaction mixture while vigorously stirring.

-

pH Monitoring and Adjustment: During the addition of NaOCl and throughout the reaction, monitor the pH of the solution. Maintain the pH between 9 and 11 by the dropwise addition of 0.5N sodium hydroxide (B78521) (NaOH) solution. The reaction is complete when the pH stabilizes and no longer decreases.[3]

-

Quenching: After the reaction is complete (typically 2-4 hours), quench any excess oxidant by adding a small amount of ethanol (B145695) (e.g., 5 mL) and continue stirring for 30 minutes at room temperature.[3]

Jones Oxidation

The Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone (B3395972), is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids.[8][9][10] While effective, this method involves the use of carcinogenic Cr(VI) compounds and requires careful handling and waste disposal.[9]

Experimental Protocol: Jones Oxidation

This protocol is based on general procedures for the Jones oxidation of alcohols.[4][8][11]

-

Dissolution: Dissolve 10 g of mPEG1000-OH (10 mmol) in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath.

-

Reagent Preparation (Jones Reagent): In a separate beaker, carefully dissolve 2.67 g of chromium trioxide (CrO3) in 2.3 mL of concentrated sulfuric acid. Slowly add this mixture to 7 mL of deionized water while cooling in an ice-water bath.

-

Oxidation: Slowly add the prepared Jones reagent dropwise to the mPEG solution. The reaction is exothermic, and the temperature should be maintained below 20 °C. The color of the reaction mixture will change from orange/red to green, indicating the reduction of Cr(VI) to Cr(III).[8]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.[4]

-

Quenching: Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropanol (B130326) until the orange color disappears and a green precipitate of chromium salts is formed.

Purification of Methoxy-PEG1000-Carboxylic Acid

Purification is a critical step to remove unreacted mPEG-OH, reagents, and byproducts. A combination of extraction and precipitation is commonly employed.

Experimental Protocol: Purification

-

Acidification: After the synthesis reaction (either TEMPO-mediated or Jones oxidation), acidify the aqueous solution to a pH of approximately 3 using 4N hydrochloric acid (HCl).[3][5]

-

Extraction: Transfer the acidified solution to a separatory funnel and extract the product with dichloromethane (B109758) (CH2Cl2) or ethyl acetate (B1210297) (3 x 100 mL).[4] Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with a saturated sodium chloride (NaCl) solution (2 x 50 mL) to remove any remaining water-soluble impurities.[4]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate the solution under reduced pressure using a rotary evaporator.[4]

-

Precipitation/Crystallization: Pour the concentrated, viscous solution into a large volume of cold diethyl ether with vigorous stirring to precipitate the mPEG1000-COOH as a white solid.[3][4][5]

-

Isolation and Drying: Collect the solid product by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to a constant weight.[4]

Data Presentation

The following tables summarize the key quantitative data for the synthesis and purification of mPEG1000-COOH.

Table 1: Reagent Quantities for Synthesis of mPEG1000-COOH (10g scale)

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Quantity |

| TEMPO-Mediated Oxidation | |||

| mPEG1000-OH | ~1000 | 10 | 10 g |

| TEMPO | 156.25 | 0.1 | 0.0156 g |

| Potassium Bromide (KBr) | 119.00 | 1 | 0.119 g |

| Sodium Hypochlorite (NaOCl) | 74.44 | Varies | ~40 mL of 8% solution |

| Jones Oxidation | |||

| mPEG1000-OH | ~1000 | 10 | 10 g |

| Chromium Trioxide (CrO3) | 99.99 | 26.7 | 2.67 g |

| Sulfuric Acid (H2SO4) | 98.08 | ~42.3 | 2.3 mL |

Table 2: Typical Yield and Purity

| Parameter | Typical Value | Method of Determination |

| Yield | >90% | Gravimetric analysis |

| Purity (Carboxylic Acid Functionality) | >95% | Acid-base titration, 1H-NMR Spectroscopy |

| Polydispersity Index (PDI) | <1.1 | Gel Permeation Chromatography (GPC) |

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Synthesis workflow for mPEG1000-COOH.

Caption: Purification workflow for mPEG1000-COOH.

Conclusion

This technical guide provides detailed, actionable protocols for the synthesis and purification of methoxy-PEG1000-carboxylic acid. By following these procedures, researchers, scientists, and drug development professionals can reliably produce high-quality mPEG1000-COOH for a wide range of applications in the biomedical and pharmaceutical fields. Careful attention to reaction conditions, pH monitoring, and purification steps is crucial for obtaining a final product with high purity and functionality.

References

- 1. polysciences.com [polysciences.com]

- 2. mPEG-COOH, mPEG-Acid - Biopharma PEG [biochempeg.com]

- 3. CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. CN100497437C - Preparation method of polyethylene carboxylic acid and its use - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Transparent and high gas barrier films of cellulose nanofibers prepared by TEMPO-mediated oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Jones Oxidation [organic-chemistry.org]

- 9. Jones oxidation - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Aqueous Properties of m-PEG1000-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methoxy-poly(ethylene glycol)-1000-carboxymethyl acid (m-PEG1000-CH2COOH) in aqueous solutions. This information is critical for researchers and professionals in drug development, enabling a deeper understanding of this polymer's behavior for applications in bioconjugation, nanoparticle formulation, and drug delivery systems.

Physicochemical Properties

This compound is a monofunctionalized polyethylene (B3416737) glycol (PEG) derivative with a terminal carboxylic acid group. This structure imparts amphiphilic characteristics, influencing its behavior in aqueous environments. The hydrophilic PEG tail ensures water solubility, while the terminal carboxylic acid provides a reactive handle for conjugation and introduces pH-responsive behavior.

General Properties

| Property | Description | Source |

| Appearance | White to off-white solid or waxy solid at room temperature. | |

| Molecular Weight | Approximately 1000 g/mol . | |

| Solubility | Readily soluble in water and polar organic solvents such as methanol (B129727) and acetone. Insoluble in nonpolar hydrocarbons. | [1] |

| pH of 5% (w/w) Aqueous Solution | Typically in the range of 5 to 7. | [1] |

Properties in Aqueous Solution

| Property | Expected Behavior and Typical Values for Similar Molecules |

| Critical Micelle Concentration (CMC) | While PEGs themselves do not have a classical CMC, the amphiphilic nature of this compound may lead to self-assembly. The CMC for PEGylated lipids with similar PEG chain lengths is in the micromolar range. The CMC of this compound is expected to be influenced by pH, with aggregation being more likely at lower pH when the carboxyl group is protonated and less hydrophilic. |

| pKa of Carboxylic Acid | The pKa of the terminal carboxylic acid on a PEG chain is expected to be in the range of 3-5, similar to other carboxylic acids. This means that at physiological pH (~7.4), the carboxyl group will be predominantly deprotonated and negatively charged. |

| Hydrodynamic Radius (Rh) | The hydrodynamic radius of a 1 kDa PEG molecule in water is in the range of 1-2 nm. The addition of the carboxymethyl group is not expected to significantly alter this value. The Rh can be influenced by concentration and the formation of aggregates. |

Experimental Protocols for Characterization

To fully characterize the aqueous solution properties of this compound, a series of experiments are required. The following sections detail the methodologies for determining key parameters.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the solution as a function of the polymer concentration. A common method is surface tension measurement.

Protocol: CMC Determination by Surface Tensiometry

-

Solution Preparation: Prepare a stock solution of this compound in deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range, for example, from 10⁻⁶ M to 10⁻² M.

-

Instrumentation: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Measurement:

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of each dilution, starting from the lowest concentration.

-

Ensure the system reaches equilibrium before each measurement.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The plot will typically show a region where the surface tension decreases linearly with the log of concentration, followed by a plateau.

-

The CMC is the concentration at the intersection of the two linear portions of the graph.

-

Determination of the Acid Dissociation Constant (pKa)

The pKa of the terminal carboxylic acid can be determined by acid-base titration.

Protocol: pKa Determination by Potentiometric Titration

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

Instrumentation: Use a pH meter and a calibrated burette.

-

Titration:

-

Place the this compound solution in a beaker with a magnetic stirrer.

-

Record the initial pH of the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small increments of the titrant.

-

Record the pH after each addition of the base.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, where half of the carboxylic acid groups have been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Determination of Hydrodynamic Radius (Rh)

Dynamic Light Scattering (DLS) is a common technique for measuring the hydrodynamic radius of polymers and nanoparticles in solution.

Protocol: Hydrodynamic Radius Measurement by DLS

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration. The solution should be filtered through a sub-micron filter (e.g., 0.22 µm) to remove dust and large aggregates.

-

Instrumentation: Use a DLS instrument equipped with a laser and a detector.

-

Measurement:

-

Place the filtered sample in a clean cuvette.

-

Equilibrate the sample to the desired temperature.

-

Perform the DLS measurement, which involves shining a laser through the sample and analyzing the fluctuations in the scattered light intensity.

-

-

Data Analysis:

-

The instrument's software will analyze the correlation function of the scattered light to determine the diffusion coefficient (D) of the molecules.

-

The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation: Rh = (kB * T) / (6 * π * η * D) where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

-

Visualizations of Experimental Workflows and Molecular Behavior

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the expected behavior of this compound in aqueous solution.

Caption: Experimental workflow for characterizing this compound.

References

solubility of m-PEG1000-CH2COOH in organic solvents

An In-depth Technical Guide to the Solubility of m-PEG1000-CH2COOH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methoxy(polyethylene glycol) acetic acid with an average molecular weight of 1000 g/mol (this compound). Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing a thorough qualitative understanding, semi-quantitative data where available, and detailed experimental protocols to enable researchers to determine solubility in their specific solvent systems.

Introduction to this compound

This compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative, capped with a methoxy (B1213986) group at one end and functionalized with a carboxylic acid group at the other. The PEG backbone imparts hydrophilicity and biocompatibility, while the terminal carboxylic acid allows for covalent conjugation to amine-containing molecules such as proteins, peptides, and nanoparticles. Understanding its solubility is critical for its application in bioconjugation, drug delivery, and surface modification, as these processes are often conducted in a variety of aqueous and organic media.

Solubility Profile of this compound

The solubility of PEG derivatives is influenced by several factors, including the molecular weight of the PEG chain, the nature of the end groups, the polarity of the solvent, and the temperature. For this compound, the hydrophilic PEG chain dominates its solubility characteristics, but the terminal carboxylic acid can also play a role, particularly in solvents capable of hydrogen bonding.

Qualitative Solubility

Based on technical data sheets and general literature on PEG derivatives, the solubility of this compound in common organic solvents can be summarized as follows.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Examples | Solubility |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] |

| Dimethylformamide (DMF) | Soluble[1][2][3] | |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble[1][2][3] |

| Chloroform | Soluble[1][2] | |

| Polar Protic | Water | Soluble[1][3][] |

| Methanol, Ethanol | Less Soluble (Solubility may increase with heating)[][5][6] | |

| Aromatic Hydrocarbons | Toluene | Less Soluble (Solubility may increase with heating)[1][2] |

| Ethers | Diethyl Ether | Insoluble[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble[5][7] |

Semi-Quantitative Solubility Data

Precise, high-quality quantitative solubility data for this compound is not widely published. However, some manufacturers provide lower-limit estimates.

Table 2: Semi-Quantitative Solubility of m-PEG-COOH (MW 1000)

| Solvent | Reported Solubility (at ambient temperature) | Source |

| Water | > 10 mg/mL | Nanocs[8] |

| Chloroform | > 10 mg/mL | Nanocs[8] |

| DMSO | > 10 mg/mL | Nanocs[8] |

Note: These values indicate that at least 10 mg of the substance can be dissolved in 1 mL of the solvent, but the saturation point may be significantly higher.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound in a specific solvent, a systematic experimental approach is required. The following protocol outlines a standard method for determining solubility.

Materials and Equipment

-

This compound

-

Selected organic solvent(s) (high purity)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The goal is to have undissolved solid remaining after equilibration.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the polymer.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.

-

-

Quantification:

-

Gravimetric Analysis: Accurately weigh a known volume of the clear filtrate into a pre-weighed dish. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven). Weigh the dish with the dried residue. The difference in weight gives the mass of the dissolved this compound.

-

Chromatographic Analysis (e.g., HPLC): If a suitable analytical method is available, dilute the filtrate to a known concentration and quantify the amount of this compound against a standard curve.

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as mg/mL, g/L, or as a weight percentage.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

Caption: Workflow for determining polymer solubility.

Conclusion

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 5. POLYETHYLENE GLYCOL 1000 - Ataman Kimya [atamanchemicals.com]

- 6. PEG-1000 (Polyethylene Glycol 1000) | Cas 25322-68-3 – 4MedChem BV [4medchem.com]

- 7. researchgate.net [researchgate.net]

- 8. nanocs.net [nanocs.net]

The Versatility of Carboxyl-Terminated PEG 1000 in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carboxyl-terminated polyethylene (B3416737) glycol with a molecular weight of 1000 Da (COOH-PEG 1000) has emerged as a cornerstone in bioconjugation and biomaterial science. Its unique properties, including biocompatibility, hydrophilicity, and a terminal reactive carboxyl group, make it an invaluable tool for a myriad of research applications. This technical guide provides a comprehensive overview of the core applications of COOH-PEG 1000, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Applications of Carboxyl-Terminated PEG 1000

The terminal carboxylic acid group of COOH-PEG 1000 serves as a versatile anchor point for covalently attaching it to various molecules and surfaces. This process, often referred to as PEGylation, imparts favorable physicochemical properties to the conjugated entity. The primary applications include:

-

Bioconjugation of Proteins and Peptides: PEGylation of therapeutic proteins and peptides can shield them from enzymatic degradation, reduce immunogenicity, and prolong their circulation half-life in the body.[1]

-

Drug Delivery Systems: COOH-PEG 1000 is instrumental in the development of targeted drug delivery systems. It can be used to functionalize nanoparticles, liposomes, and micelles, enhancing their stability, and enabling the attachment of targeting ligands.[2][3]

-

Nanoparticle Functionalization: The modification of nanoparticles with COOH-PEG 1000 improves their colloidal stability by providing steric hindrance, which prevents aggregation.[2] The terminal carboxyl group can then be used to conjugate antibodies, aptamers, or other targeting moieties for specific cell or tissue recognition.[4]

-

Surface Modification: Surfaces of medical devices, biosensors, and research tools can be coated with COOH-PEG 1000 to reduce non-specific protein adsorption, a phenomenon known as biofouling.[5][6] This is critical for improving the performance and biocompatibility of these materials.[6]

Quantitative Data on COOH-PEG 1000 Applications

The following tables summarize key quantitative data from various research applications of carboxyl-terminated PEG, providing a comparative overview of its impact on different systems.

Table 1: Physicochemical Properties of Nanoparticles Functionalized with Carboxyl-Terminated PEG

| Nanoparticle Type | Initial Size (nm) | Size after PEGylation (nm) | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) | Reference |

| PLGA Nanoparticles | 114 - 335 | Bimodal distribution observed | -26.2 | -2.8 to -9.3 | [1] |

| Itraconazole-loaded Nanoparticles | 253 | 286 | -30.1 | -18.6 | [2] |

| Oleic Acid Magnetic Nanoparticles | ~8 (core) | ~184 | Not specified | Cationic charge increased zeta potential | [7] |

| PLGA-PEG-COOH Nanoparticles | Not specified | Not specified | Varies with loading | Varies with loading | [8] |

Table 2: Drug Loading and Release with PEGylated Nanocarriers

| Nanocarrier System | Drug | Drug Loading Capacity (%) | Key Release Characteristics | Reference |

| GO-PEG 4000 | Doxorubicin | 87 | pH-sensitive release | [9] |

| Oleic Acid-PEG-MNPs | Doxorubicin | Similar across different OA-PEG-MNPs | Sustained release | [7] |

Key Experimental Protocols

The following sections provide detailed methodologies for common applications of COOH-PEG 1000.

Protocol 1: Bioconjugation of a Protein using EDC/NHS Chemistry

This protocol outlines the covalent attachment of COOH-PEG 1000 to a protein containing primary amines (e.g., lysine (B10760008) residues) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

Materials:

-

COOH-PEG 1000

-

Protein of interest

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

-

Activation of COOH-PEG 1000:

-

Dissolve COOH-PEG 1000 in Activation Buffer.

-

Add a molar excess of EDC and Sulfo-NHS to the COOH-PEG 1000 solution. A common starting point is a 2- to 5-fold molar excess of EDC and a 5- to 10-fold molar excess of Sulfo-NHS over COOH-PEG 1000.

-

Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups.[10]

-

-

Protein Conjugation:

-

Dissolve the protein of interest in Coupling Buffer.

-

Add the activated COOH-PEG 1000 solution to the protein solution. The molar ratio of PEG to protein should be optimized for the specific application, typically ranging from 10:1 to 50:1.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-esters.

-

-

Purification:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of citrate-stabilized gold nanoparticles with Thiol-PEG-COOH, followed by activation of the carboxyl group for further conjugation. While the initial ligand is a thiol for AuNP binding, the terminal carboxyl group from a hetero-bifunctional PEG allows for subsequent EDC/NHS chemistry.

Materials:

-

Citrate-stabilized Gold Nanoparticles (AuNPs)

-

HS-PEG-COOH (Thiol-PEG-Carboxylic Acid)

-

EDC

-

Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 6.0

-

PBS, pH 7.4

-

Amine-containing molecule for conjugation (e.g., antibody, peptide)

Procedure:

-

Ligand Exchange:

-

Add HS-PEG-COOH to the AuNP solution. The concentration of HS-PEG-COOH will depend on the desired surface density.

-

Stir the solution for several hours to allow for the displacement of citrate (B86180) ions and the formation of a stable thiol-gold bond.

-

Purify the PEGylated AuNPs by centrifugation and resuspension in a suitable buffer (e.g., MES buffer) to remove excess unbound PEG.

-

-

Activation of Terminal Carboxyl Groups:

-

Resuspend the purified HS-PEG-COOH functionalized AuNPs in Activation Buffer.

-

Add EDC and Sulfo-NHS to the nanoparticle suspension.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation of Amine-containing Molecule:

-

Add the amine-containing molecule (dissolved in PBS, pH 7.4) to the activated AuNP suspension.

-

Incubate for 2 hours at room temperature.

-

-

Quenching and Purification:

-

Quench the reaction with a suitable quenching agent.

-

Purify the final conjugated AuNPs by centrifugation and resuspension in a storage buffer to remove unreacted molecules and byproducts.

-

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key steps in the experimental protocols described above.

References

- 1. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

A Beginner's Guide to Protein Modification with m-PEG1000-CH2COOH

This technical guide provides a comprehensive overview of m-PEG1000-CH2COOH for researchers, scientists, and drug development professionals new to protein modification. We will delve into the core principles of PEGylation, focusing on the practical application of this versatile reagent.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, most commonly a therapeutic protein or peptide.[1] This modification is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. The benefits of PEGylation are numerous and include:

-

Extended circulatory half-life: The increased hydrodynamic size of the PEG-protein conjugate reduces renal clearance.[1][2]

-

Enhanced stability: PEGylation can protect proteins from proteolytic degradation.[1]

-

Improved solubility: This is particularly beneficial for hydrophobic molecules.[1]

-

Reduced immunogenicity and antigenicity: The PEG chain can mask epitopes on the protein surface, preventing recognition by the immune system.[1][3]

Understanding this compound

This compound is a heterobifunctional PEG reagent. Let's break down its name:

-

m-PEG: The "m" stands for methoxy (B1213986), indicating that one end of the PEG chain is capped with a methyl group, rendering it unreactive.

-

1000: This number represents the average molecular weight of the PEG polymer, which is approximately 1000 g/mol .[4][5][6]

-

-CH2COOH: This is the carboxyl functional group at the other end of the PEG chain. This group is the reactive handle that allows for conjugation to the target protein.

Physicochemical Properties of PEG 1000

Polyethylene glycol 1000 is a white, waxy solid at room temperature with a solidification point of about 38°C.[4][7] It is soluble in water and polar organic solvents such as acetone (B3395972) and methanol, but insoluble in pure hydrocarbons.[4][7] The chemical properties of PEG are primarily governed by its two hydroxy end groups (or in this case, a methoxy and a carboxyl group) and its ether groups.[4]

| Property | Value | References |

| Average Molecular Weight | 950 - 1050 g/mol | [4][5][6] |

| Physical Form | White, waxy solid | [4] |

| Solidification Point | 35 - 40 °C | [4] |

| Solubility in Water | Soluble | [4][8] |

| pH (5% w/w in water) | 5 - 7 | [4] |

The Chemistry of Protein Modification with this compound

The carboxylic acid group of this compound is not directly reactive with proteins. It must first be activated to a more reactive species. The most common method for this is the formation of an N-hydroxysuccinimide (NHS) ester.[9][10][11]

Activation of the Carboxyl Group

The carboxyl group is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a highly reactive NHS ester of the PEG.

Caption: General workflow for protein PEGylation.

Conjugation to the Protein

The resulting PEG-NHS ester reacts efficiently with primary amino groups (-NH2) on the protein to form a stable amide bond.[10][12] These primary amines are found at the N-terminus of the polypeptide chain and on the side chains of lysine (B10760008) residues.[10][13] The reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5.[9][11] At a lower pH, the amino group is protonated, and the reaction will not proceed efficiently.[9][11]

Experimental Protocols

A. Activation of this compound to m-PEG1000-NHS

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Cold diethyl ether

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Filtration apparatus

Protocol:

-

Dissolve this compound in anhydrous DCM or DMF in a round bottom flask.

-

Add a 2.5-fold molar excess of NHS and a 2.5-fold molar excess of EDC (or DCC) to the solution.[14]

-

Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).[14]

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

Precipitate the activated PEG-NHS ester by adding the filtrate to cold diethyl ether.[14]

-

Collect the precipitate by filtration and dry it under a vacuum.

-

Store the activated m-PEG1000-NHS desiccated at -20°C.[14]

B. Protein PEGylation with m-PEG1000-NHS

Materials:

-

Target protein

-

Activated m-PEG1000-NHS

-

Amine-free reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5).[9][10][12]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[14]

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[9][10][12]

-

Dialysis or size-exclusion chromatography system for purification.

Protocol:

-

Prepare a solution of the target protein in the reaction buffer. The optimal protein concentration is typically in the range of 1-10 mg/mL.[11][14]

-

Immediately before use, dissolve the activated m-PEG1000-NHS in a small amount of anhydrous DMSO or DMF.[12][13]

-

Add the desired molar excess of the activated PEG solution to the protein solution. A 20-fold molar excess of PEG to protein is a common starting point.[12] The volume of the organic solvent should not exceed 10% of the final reaction volume.[12]

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[12]

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester.[14]

-

Incubate for an additional 30 minutes.[14]

-

Purify the PEG-protein conjugate from unreacted PEG and by-products.

Caption: Experimental workflow for protein PEGylation.

Purification of PEGylated Proteins

The PEGylation reaction results in a heterogeneous mixture containing the desired PEGylated protein, unreacted protein, excess PEG reagent, and reaction by-products.[] Purification is a critical step to isolate the active PEG-protein conjugate.

Common Purification Techniques

-

Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their hydrodynamic radius.[] PEGylation increases the size of the protein, allowing for efficient separation of PEGylated protein from the smaller, unreacted protein and PEG reagent.[][16][17]

-

Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[] The attachment of neutral PEG chains can shield the charges on the protein surface, altering its interaction with the IEX resin.[][16] This allows for the separation of proteins with different degrees of PEGylation and even positional isomers.[]

-

Ultrafiltration/Diafiltration: These membrane-based techniques can be used to remove smaller molecular weight species like unreacted PEG and buffer components.[][16]

| Technique | Principle of Separation | Advantages | Disadvantages |

| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Efficient removal of unreacted PEG and protein. | Resolution may be insufficient to separate species with different degrees of PEGylation.[16] |

| Ion Exchange Chromatography (IEX) | Net Charge | Can separate positional isomers and species with different degrees of PEGylation.[] | Effectiveness may decrease with a higher degree of PEGylation due to charge shielding.[16] |

| Ultrafiltration/Diafiltration | Molecular Weight Cutoff | Simple and effective for buffer exchange and removing small impurities. | Cannot fully remove all smaller species; a trade-off between purity and yield is often necessary.[16] |

Analysis and Characterization of PEGylated Proteins

After purification, it is essential to characterize the PEG-protein conjugate to determine the extent and sites of PEGylation, as well as to confirm its purity and integrity.

Analytical Techniques

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as a band with a higher apparent molecular weight. Staining with barium iodide can specifically detect the PEG portion of the conjugate.[18]

-

Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS can be used to determine the precise molecular weight of the PEGylated protein.[18] The increase in mass corresponds to the number of attached PEG molecules.[18]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) and SEC-HPLC are valuable for assessing the purity of the conjugate and separating different PEGylated species.

Caption: Characterization workflow for PEGylated proteins.

Conclusion

This compound is a valuable tool for the modification of proteins and peptides. Through a straightforward activation and conjugation process, it allows for the attachment of a 1000 Da PEG chain, which can significantly enhance the therapeutic properties of the molecule. Careful optimization of the reaction conditions, followed by robust purification and characterization, are key to obtaining a high-quality, effective PEG-protein conjugate. This guide provides a foundational understanding and practical protocols for researchers embarking on their first protein PEGylation experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 3. The Modification Effect of PEG and PEG Modification Methods_pegderivativess [en.pegderivatives.com]

- 4. POLYETHYLENE GLYCOL 1000 - Ataman Kimya [atamanchemicals.com]

- 5. kimyagaran.com [kimyagaran.com]

- 6. PEG 1000 - Ataman Kimya [atamanchemicals.com]

- 7. PEG 1000 - Ataman Kimya [atamanchemicals.com]

- 8. PEG 1000 [chembk.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. confluore.com [confluore.com]

- 11. interchim.fr [interchim.fr]

- 12. broadpharm.com [broadpharm.com]

- 13. glenresearch.com [glenresearch.com]

- 14. benchchem.com [benchchem.com]

- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. creativepegworks.com [creativepegworks.com]

Methodological & Application

Application Notes and Protocols for the Activation of m-PEG1000-CH2COOH with EDC/NHS

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methoxypolyethylene glycol-acetic acid (m-PEG1000-CH2COOH) is a commonly utilized PEG derivative for the modification of proteins, peptides, nanoparticles, and other amine-containing molecules. The process of "PEGylation" can enhance the solubility, stability, and pharmacokinetic properties of the target molecule. Activation of the terminal carboxylic acid group of this compound is a critical step to enable its conjugation to primary amines. A widely employed and effective method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This two-step reaction first activates the carboxyl group with EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable amine-reactive NHS ester, which can subsequently react with a primary amine to form a stable amide bond.[1] This document provides a detailed protocol for the activation of this compound using EDC/NHS chemistry.

Chemical Reaction Pathway

The activation of a carboxylic acid with EDC and NHS proceeds in two main steps. First, EDC reacts with the carboxyl group to form an unstable O-acylisourea intermediate. To improve efficiency and stability, NHS is added to react with this intermediate, creating a semi-stable NHS ester. This NHS ester is then reactive towards primary amines.

Caption: Chemical reaction pathway for EDC/NHS activation of this compound.

Quantitative Data Summary

The efficiency of the activation and subsequent conjugation reactions is highly dependent on the molar ratios of the reagents, pH, and reaction time. The following table summarizes the generally recommended ranges for these parameters. Optimization may be required for specific applications.

| Parameter | Recommended Range | Purpose | Reference |

| Activation Step (pH 4.5-6.0) | |||

| EDC to this compound Molar Ratio | 2 - 10 fold excess | To ensure efficient activation of the carboxylic acid. | [1][2] |

| NHS to this compound Molar Ratio | 2 - 5 fold excess | To stabilize the activated intermediate and improve coupling efficiency. | [1] |

| NHS to EDC Molar Ratio | 1.25 - 2.5 fold excess | To efficiently convert the unstable O-acylisourea intermediate to the more stable NHS ester. | [2] |

| Reaction Time | 15 - 30 minutes | For the formation of the amine-reactive NHS ester. | [1][3] |

| Temperature | Room Temperature | For optimal reaction kinetics. | [1][4] |

| Conjugation Step (pH 7.2-8.0) | |||

| Activated PEG to Amine-containing Molecule Molar Ratio | 1 - 20 fold excess | To drive the reaction towards the desired PEGylated product. The optimal ratio is system-dependent and should be determined empirically. | [1] |

| Reaction Time | 2 - 16 hours | For the formation of a stable amide bond. | [1] |

| Temperature | Room Temperature | For optimal reaction kinetics. | [1] |

Experimental Protocols

This section provides a detailed two-step protocol for the activation of this compound and its subsequent conjugation to an amine-containing molecule. It is crucial to use anhydrous/dry solvents and reagents to prevent hydrolysis of EDC and the NHS ester intermediate.[1]

Materials and Reagents:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[1] Amine-free buffers are critical.[1][4]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.[1] Other non-amine buffers at pH 7-9 can also be used.[4][5]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[1]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4][5]

-

Desalting columns or dialysis equipment for purification[1]

Experimental Workflow

The general workflow involves preparation of reagents, activation of the PEG, conjugation to the target molecule, and finally, purification of the conjugate.

References

Application Notes and Protocols for the Conjugation of m-PEG1000-CH2COOH to a Primary Amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a critical bioconjugation technique used to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and small molecule drugs. The attachment of PEG chains can significantly improve solubility, increase in vivo stability by offering protection from enzymatic degradation, reduce immunogenicity, and prolong circulation half-life by decreasing renal clearance.[1][2][3]

This document provides a detailed guide for the conjugation of methoxy-PEG1000-carboxylic acid (m-PEG1000-CH2COOH) to molecules containing a primary amine (-NH₂). The protocol centers on the widely used and robust carbodiimide (B86325) crosslinker chemistry, which employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond between the PEG's carboxylic acid and the target amine.[4][5]

Principle of the Reaction: EDC/NHS Chemistry

The conjugation of a carboxyl group to a primary amine using EDC and NHS is a "zero-length" crosslinking process that proceeds in two main steps to enhance efficiency and stability.[4]

-

Activation of Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[4][5] This intermediate is susceptible to hydrolysis in aqueous environments, which would regenerate the original carboxyl group and reduce conjugation efficiency.[4][6]

-

Stabilization and Amine Coupling: To prevent hydrolysis and improve the reaction yield, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[4][5][7] This semi-stable ester has a half-life of minutes to hours and reacts efficiently with a primary amine on the target molecule (e.g., the ε-amine of a lysine (B10760008) residue on a protein) to form a stable, covalent amide bond, releasing NHS as a byproduct.[4][6]

Data Presentation: Key Reaction Parameters

The success and efficiency of the conjugation reaction depend on several factors. The optimal conditions often require empirical determination for each specific application.

| Parameter | Recommended Range | Notes |

| Molar Ratio (PEG:EDC:NHS) | 1:1.5:1.5 to 1:5:5 | A molar excess of EDC and NHS is used to drive the activation of the PEG-acid. Optimization is often required.[3] |

| Molar Ratio (Activated PEG:Amine) | 1:1 to 20:1 | The ratio depends on the desired degree of PEGylation. For proteins, a 10- to 50-fold molar excess may be needed.[8] |

| Activation pH | 4.5 - 6.0 | EDC/NHS activation of the carboxyl group is most efficient in a slightly acidic environment (e.g., in MES buffer).[9][10][11] |

| Conjugation pH | 7.0 - 8.5 | The reaction of the NHS-activated PEG with the primary amine is most efficient at a neutral to slightly basic pH (e.g., in PBS or borate (B1201080) buffer).[6][10][12][13] |

| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) can be used for longer incubation times (overnight) to minimize protein degradation, while room temperature allows for shorter reaction times (e.g., 2 hours).[3] |

| Reaction Time | Activation: 15-60 minConjugation: 2-24 hours | Activation is typically rapid. Conjugation time depends on temperature and reactant concentrations.[3][14][15] |

| Solvent | Aqueous: Amine-free buffers (MES, PBS)Organic: Anhydrous DMF, DCM, DMSO | The choice of solvent depends on the solubility of the amine-containing molecule.[3][12][14] |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein (Aqueous Buffer)

This protocol describes the two-step method, which separates the activation of the PEG from the reaction with the protein to minimize undesirable side reactions, such as protein-protein crosslinking.[4]

4.1 Materials and Reagents

-

This compound

-

Protein with primary amine(s) (e.g., containing lysine residues)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[9]

-

Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 50 mM Borate Buffer, pH 8.0. Avoid buffers containing primary amines like Tris or glycine.[9][12]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine, pH 7.5.[12]

-

Desalting columns or dialysis cassettes for buffer exchange and purification.[12]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.

4.2 Procedure

-

Protein Preparation:

-

If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis.

-

Adjust the final protein concentration to 2-10 mg/mL in the Conjugation Buffer .[3]

-

-

Reagent Stock Solution Preparation:

-

Equilibrate this compound, EDC, and NHS to room temperature before opening to prevent moisture condensation.[4][12]

-

Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Immediately before use, prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer or ultrapure water. Do not store these solutions as EDC and NHS are moisture-sensitive and hydrolyze quickly.[6][12]

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the required amount of this compound stock solution with Activation Buffer .

-

Add EDC and NHS stock solutions to the PEG solution. A common starting molar ratio is 1:2:2 for this compound:EDC:NHS.[3]

-

Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.[3]

-

-

Conjugation to the Protein:

-

Immediately add the activated PEG-NHS ester mixture to the prepared protein solution.

-

If the activation was performed at pH 6.0, ensure the final pH of the reaction mixture is between 7.2 and 7.5 by adding a small amount of Conjugation Buffer if necessary.[10]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[3]

-

-

Quenching the Reaction:

-

To stop the conjugation and quench any unreacted PEG-NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume).[3]

-

Incubate for 15-30 minutes at room temperature.

-

4.3 Purification and Characterization

-

Purification: The PEGylated protein conjugate must be purified from excess PEG and reaction byproducts.[]

-

Size Exclusion Chromatography (SEC) / Gel Filtration: Highly effective at separating the larger PEGylated protein from smaller, unreacted PEG molecules and byproducts.[]

-

Dialysis / Ultrafiltration: Useful for removing small molecule impurities, especially if the PEG used is large.[12][17]

-

Ion Exchange Chromatography (IEX): Can be used to separate proteins based on the change in charge following PEGylation of lysine residues.[]

-

-

Characterization:

-

SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

-

HPLC (SEC or RP-HPLC): To assess purity and separate different PEGylated species.[1]

-

Mass Spectrometry (MALDI-TOF or LC-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.[18][19][20]

-

Protocol 2: Conjugation of this compound to a Small Molecule (Organic Solvent)

This protocol is suitable for amine-containing small molecules that are soluble in organic solvents.

4.4 Materials and Reagents

-

This compound

-

Amine-containing small molecule

-

EDC-HCl and NHS

-

Anhydrous solvents: Dichloromethane (DCM) or Dimethylformamide (DMF).[3]

-

Non-nucleophilic base: Diisopropylethylamine (DIPEA).[3]

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring.

-

Silica (B1680970) gel for column chromatography or preparative HPLC for purification.

4.5 Procedure

-

Reagent Preparation:

-

Ensure all glassware is oven-dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[3]

-

Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

-

-

Activation of this compound:

-

Conjugation to the Small Molecule:

-

Dissolve the amine-containing small molecule (1.0-1.2 equivalents) in a small volume of anhydrous DCM or DMF.

-

Add the small molecule solution to the activated PEG mixture.

-

Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a base and scavenge the HCl produced.[3]

-

Stir the reaction at room temperature for 2-24 hours.[3]

-

-

Reaction Monitoring, Work-up, and Purification:

-

Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.[14]

-

Once the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

The crude residue can be purified by flash chromatography on silica gel or by preparative HPLC to isolate the pure PEGylated small molecule.[3]

-

Mandatory Visualizations

Caption: Chemical reaction pathway for EDC/NHS mediated PEGylation.

Caption: Experimental workflow for protein PEGylation.

References

- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. broadpharm.com [broadpharm.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. creativepegworks.com [creativepegworks.com]

- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 15. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

Application Notes: Surface Modification of Nanoparticles with m-PEG1000-CH2COOH

Introduction

The surface modification of nanoparticles is a critical process for enhancing their utility in biomedical applications such as drug delivery, diagnostics, and bio-imaging.[1] Polyethylene (B3416737) glycol (PEG) is a highly versatile, biocompatible, and hydrophilic polymer frequently used for this purpose in a process known as PEGylation.[2][3][4] The methoxy-terminated PEG with a terminal carboxylic acid group, m-PEG1000-CH2COOH, is a heterobifunctional linker ideal for creating stable and biocompatible nanoparticle formulations. The methoxy (B1213986) group at one end provides an inert terminus, while the carboxylic acid group at the other end allows for covalent conjugation to the nanoparticle surface.

The PEGylation of nanoparticles creates a hydrophilic shield that offers several key advantages:

-

Enhanced Colloidal Stability : The PEG layer provides steric hindrance, preventing nanoparticle aggregation in biological media.[1][5]

-

Reduced Opsonization : It minimizes the non-specific adsorption of plasma proteins (opsonins), which would otherwise mark the nanoparticles for clearance by the immune system.[1][6]

-

Prolonged Systemic Circulation : By evading the mononuclear phagocyte system (MPS), PEGylated nanoparticles exhibit a significantly longer half-life in the bloodstream, increasing the likelihood of reaching the target site.[5][6][7]

-

Improved Drug Delivery : Longer circulation times can enhance passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5]

These application notes provide detailed protocols for the covalent attachment of this compound to amine-functionalized nanoparticles and the subsequent characterization of the modified particles.

Experimental Protocols

Protocol 1: Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the surface modification of nanoparticles presenting primary amine groups using carbodiimide (B86325) chemistry to activate the carboxylic acid terminus of this compound.

Materials:

-

Amine-functionalized nanoparticles (NPs-NH2)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5-6.0)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) (1X, pH 7.4)

-

Quenching Solution: Hydroxylamine (50 mM in PBS) or Tris buffer (50 mM, pH 7.4)

-

Purification equipment (dialysis cassette with appropriate MWCO, or centrifugal filtration units)

Procedure:

-

Activation of this compound: a. Dissolve this compound in MES buffer to a final concentration of 10 mg/mL. b. Add EDC and NHS to the PEG solution. A 2 to 5-fold molar excess of EDC and NHS relative to the moles of this compound is recommended. c. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the reactive NHS ester.

-

Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) to a known concentration (e.g., 1 mg/mL). b. Immediately add the activated PEG-NHS ester solution to the nanoparticle dispersion. The molar ratio of PEG to nanoparticles should be optimized, but a starting point is a 100 to 1000-fold molar excess of PEG relative to the nanoparticles. c. Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end mixing.

-

Quenching of Unreacted Sites: a. Add the quenching solution (e.g., hydroxylamine) to the reaction mixture to deactivate any remaining NHS esters. b. Incubate for 15-30 minutes at room temperature.

-

Purification of PEGylated Nanoparticles: a. Remove excess, unreacted PEG and byproducts. b. Method A (Dialysis): Transfer the nanoparticle solution to a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against PBS (1X, pH 7.4) for 24-48 hours, with several buffer changes. c. Method B (Centrifugal Filtration): Use a centrifugal filtration unit with an appropriate MWCO. Centrifuge the nanoparticle solution to separate the nanoparticles from the supernatant containing unbound PEG.[8] Wash the nanoparticle pellet by resuspending it in fresh PBS and repeating the centrifugation step 2-3 times.[1]

-

Final Formulation and Storage: a. Resuspend the purified PEGylated nanoparticle pellet in a suitable sterile buffer (e.g., PBS). b. Sterilize the final formulation by passing it through a 0.22 µm syringe filter.[5] c. Store the PEGylated nanoparticles at 4°C.

Protocol 2: Physicochemical Characterization of PEGylated Nanoparticles

Characterization is essential to confirm successful PEGylation and to assess the properties of the final product.

1. Hydrodynamic Size and Polydispersity Index (PDI) Measurement

-

Principle : Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of particles in suspension. A successful PEGylation should result in an increase in the hydrodynamic diameter due to the formation of the hydrated PEG layer on the nanoparticle surface.[9]

-

Procedure : a. Dilute a small aliquot of both unmodified and PEGylated nanoparticles in an appropriate solvent (e.g., 10 mM NaCl or PBS) to an optimal concentration for DLS analysis. b. Measure the hydrodynamic size and PDI using a DLS instrument. c. Perform at least three measurements for each sample and report the average value.

2. Surface Charge (Zeta Potential) Measurement

-

Principle : Zeta potential is an indicator of surface charge and colloidal stability.[6] The carboxylic acid of the PEG is typically deprotonated at neutral pH, but the overall effect of the dense, neutral PEG layer is to shield the nanoparticle's core charge, causing the zeta potential to shift towards neutrality (closer to 0 mV).[10]

-

Procedure : a. Prepare samples of unmodified and PEGylated nanoparticles in 10 mM NaCl or a similar low-ionic-strength buffer. b. Measure the zeta potential using an appropriate instrument. c. Perform at least three measurements for each sample and report the average value.

3. Quantification of Surface PEG Density

-

Principle : Quantifying the amount of PEG conjugated to the nanoparticle surface is crucial for optimizing formulations.[10] This can be achieved through various methods, including chromatography after displacing or dissolving the nanoparticle core.[8]

-

Procedure (HPLC-Based Method for Gold Nanoparticles) : a. Displacement Method : Incubate a known concentration of PEGylated gold nanoparticles with a solution of dithiothreitol (B142953) (DTT) to displace the PEG from the gold surface.[8][11] b. Centrifuge the sample to pellet the DTT-coated nanoparticles.[8] c. Analyze the supernatant, which contains the displaced PEG, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable detector like a Charged Aerosol Detector (CAD).[8] d. Quantification : Compare the peak area from the sample to a standard curve generated from known concentrations of the this compound to determine the concentration of bound PEG.[8] The surface density can then be calculated based on the nanoparticle concentration and surface area.

Data Presentation

Successful surface modification with this compound results in predictable changes to the physicochemical properties of the nanoparticles.

Table 1: Typical Physicochemical Properties Before and After PEGylation

| Parameter | Unmodified NP (NP-NH2) | PEGylated NP (NP-PEG) | Rationale for Change |

| Hydrodynamic Diameter (nm) | 105 ± 4 | 125 ± 5 | Formation of a hydrated PEG corona on the nanoparticle surface.[9] |

| Polydispersity Index (PDI) | 0.15 | 0.12 | PEGylation often improves colloidal stability and reduces aggregation. |

| Zeta Potential (mV) | +28 ± 3 | +4 ± 2 | The PEG layer shields the positive charge of the core amine groups.[10] |

Table 2: Overview of Methods for PEG Quantification

| Method | Principle | Advantages | Limitations |

| RP-HPLC with CAD | Chromatographic separation and quantification of displaced PEG chains.[8] | High sensitivity and accuracy for absolute quantification. | Requires displacement/dissolution of NPs; can be destructive.[8][11] |

| ¹H NMR Spectroscopy | Quantification based on the integration of characteristic PEG proton signals.[12][13] | Provides structural and quantitative data; non-destructive for some samples. | May require higher sample concentrations; solvent choice is critical.[13] |

| Thermogravimetric Analysis (TGA) | Measures weight loss associated with the organic PEG layer upon heating. | Simple and direct measurement of polymer content. | Less sensitive than other methods; requires dry samples. |

Mechanism of Enhanced Biocompatibility

The primary advantage of PEGylation is the creation of a "stealth" effect, which reduces immune recognition and prolongs circulation time. This is achieved by preventing the adsorption of opsonin proteins, which are critical for signaling macrophages to clear foreign particles from the bloodstream.

References

- 1. benchchem.com [benchchem.com]

- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. pubs.universci.com [pubs.universci.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]